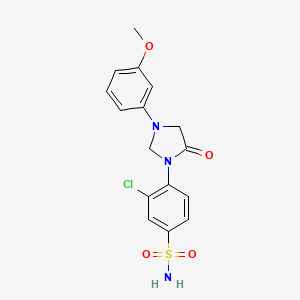
Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, which includes a benzenesulfonamide core with additional functional groups, makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the imidazolidinyl group: This step involves the formation of an imidazolidinone ring, which can be synthesized through the reaction of an appropriate amine with a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This can disrupt essential biological processes in microorganisms, leading to their death or inhibition of growth.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide: The parent compound, known for its antibacterial properties.
Chlorobenzenesulfonamide: Similar structure but lacks the imidazolidinyl group.
Methoxybenzenesulfonamide: Contains a methoxy group but lacks the chloro and imidazolidinyl groups.
Uniqueness
Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and potential biological activity. The combination of chloro, methoxy, and imidazolidinyl groups makes it a versatile compound for various applications in scientific research.
Propiedades
Número CAS |
53298-11-6 |
|---|---|
Fórmula molecular |
C16H16ClN3O4S |
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
3-chloro-4-[3-(3-methoxyphenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H16ClN3O4S/c1-24-12-4-2-3-11(7-12)19-9-16(21)20(10-19)15-6-5-13(8-14(15)17)25(18,22)23/h2-8H,9-10H2,1H3,(H2,18,22,23) |
Clave InChI |
GJDOTZCAPARBNT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N2CC(=O)N(C2)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


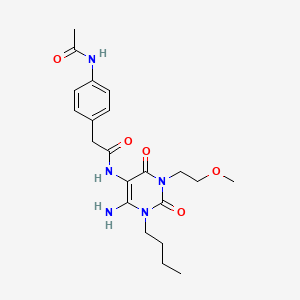
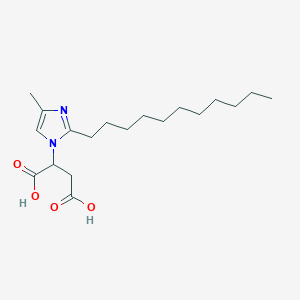
![1-(Azetidin-3-yl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12937449.png)
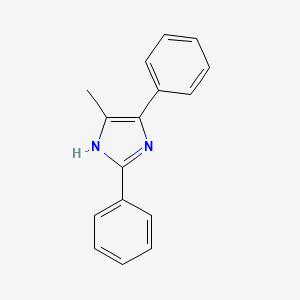
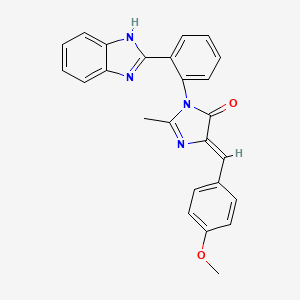
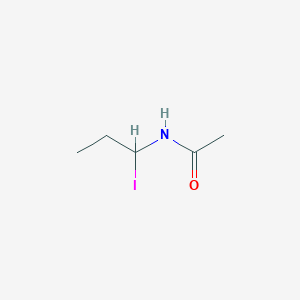
![4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid](/img/structure/B12937474.png)


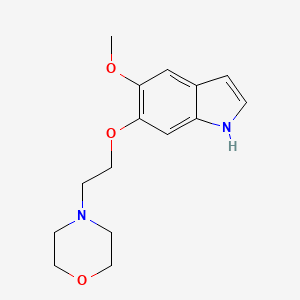
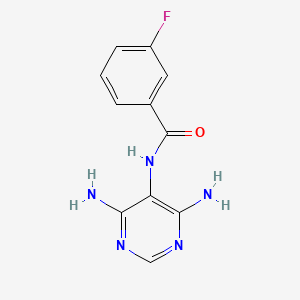
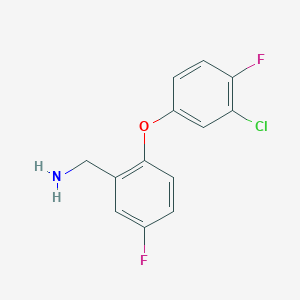

![2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12937535.png)
